5-Bromo-1,3,3-trimethylpiperidin-2-one

Beschreibung

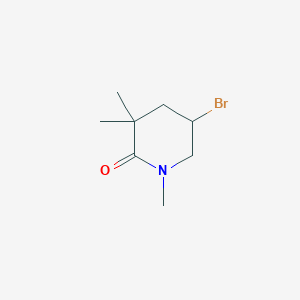

5-Bromo-1,3,3-trimethylpiperidin-2-one is a brominated heterocyclic compound featuring a six-membered piperidinone core substituted with a bromine atom at position 5 and methyl groups at positions 1 and 2. Brominated heterocycles are widely studied for their roles in medicinal chemistry, material science, and synthetic intermediates due to their reactivity and biological activity .

Eigenschaften

Molekularformel |

C8H14BrNO |

|---|---|

Molekulargewicht |

220.11 g/mol |

IUPAC-Name |

5-bromo-1,3,3-trimethylpiperidin-2-one |

InChI |

InChI=1S/C8H14BrNO/c1-8(2)4-6(9)5-10(3)7(8)11/h6H,4-5H2,1-3H3 |

InChI-Schlüssel |

LWTVHEPXUAKRDL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CN(C1=O)C)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3,3-trimethylpiperidin-2-one typically involves the bromination of 1,3,3-trimethylpiperidin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,3,3-trimethylpiperidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3,3-trimethylpiperidin-2-one.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3,3-trimethylpiperidin-2-one, while oxidation can produce this compound N-oxide.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,3,3-trimethylpiperidin-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: It is used in studies to understand the biological activity of brominated piperidinone derivatives.

Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-1,3,3-trimethylpiperidin-2-one is primarily related to its ability to undergo substitution reactions, which can modify its structure and biological activity. The bromine atom at the 5th position makes it a reactive site for nucleophilic attack, allowing for the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Reactivity

5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3)

- Structure: Pyridinone ring with bromine at position 5 and a methyl group at position 1.

- Unlike piperidin-2-one derivatives, pyridinones are more planar, influencing conjugation and hydrogen-bonding capabilities .

- Synthesis: Bromination of pyridinones under acidic conditions (e.g., HBr/H2SO4) is common, though competing nitration may occur in mixed acid systems .

5-Bromo-1,3-dimethyluracil (CAS 63785-87-5)

- Structure : Uracil derivative with bromine at position 5 and methyl groups at positions 1 and 3.

- Reactivity : Undergoes debromination in acidic media via bromide ion attack, releasing bromine for further reactions. This contrasts with piperidin-2-one derivatives, where steric hindrance from methyl groups may stabilize the bromine substituent .

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine (CAS 1335051-33-6)

- Structure : Pyridine ring with bromine at position 5 and a piperazine group at position 3.

- Applications: Used in medicinal chemistry as an intermediate for kinase inhibitors. The piperazine moiety enhances solubility and binding affinity compared to methyl-substituted piperidinones .

Cytotoxic Brominated Pyridines

- 5-Bromo-1,4-dihydropyridine derivatives (e.g., compound 7c):

Brominated Pyridinones in Drug Discovery

- 5-Bromo-1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyridin-2(1H)-one (CAS 1178884-45-1): Application: Investigated as a kinase inhibitor. The methylpiperazine group improves pharmacokinetics compared to simpler methyl-substituted analogs .

Bromination Strategies

- Electrophilic Bromination :

- Radical Bromination :

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 5-Bromo-1,3,3-trimethylpiperidin-2-one | 234.1 | 1.8 | ~10 (DMSO) |

| 5-Bromo-1-methylpyridin-2(1H)-one | 188.0 | 1.2 | ~50 (Water) |

| 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine | 257.1 | 0.9 | ~100 (Ethanol) |

Note: Data extrapolated from analogs in .

Stability and Degradation

- Acidic Conditions : Brominated pyrimidines (e.g., 5-bromo-1,3-dimethyluracil) undergo debromination via bromide ion attack, releasing Br2. Piperidin-2-one derivatives may resist this due to steric shielding by methyl groups .

- Light Sensitivity : Brominated heterocycles often require protection from UV light to prevent radical degradation .

Biologische Aktivität

5-Bromo-1,3,3-trimethylpiperidin-2-one is a piperidine derivative that exhibits diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a six-membered ring structure with a nitrogen atom, a bromine substituent at the fifth carbon position, and a ketone functional group at the second position. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, demonstrate significant antimicrobial properties. A study highlighted that related compounds exhibited antimicrobial effects against strains such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) suggests that modifications in the piperidine ring can enhance or diminish these effects.

| Compound | Antimicrobial Activity | LD50 (mg/kg) |

|---|---|---|

| This compound | Moderate | Not specified |

| Drotaverin | High | 100-215 |

| Ciprofloxacin | High | 100-215 |

Antitumor Activity

This compound has been investigated for its potential antitumor effects. Similar piperidine derivatives have shown promise in inhibiting tumor growth through various mechanisms. For instance, compounds with structural similarities have been reported to modulate pathways involved in cancer progression . The compound's interaction with hematopoietic progenitor kinase 1 (HPK1) has been particularly noted for its relevance in cancer treatment strategies.

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of piperidine-based compounds to evaluate their biological activities. Among these derivatives, this compound was included in the evaluation for its antimicrobial and spasmolytic activities. Results indicated that while it displayed moderate activity against certain bacterial strains, further structural modifications could enhance its efficacy .

Case Study 2: In Vivo Toxicity Assessment

An assessment of the acute toxicity of various piperidine derivatives revealed that the LD50 for this compound was significantly higher than that of conventional antibiotics like streptomycin and ciprofloxacin . This suggests a favorable safety profile for further pharmacological exploration.

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes involved in cellular signaling pathways. The compound's ability to bind to various biological targets allows it to exert its pharmacological effects effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.